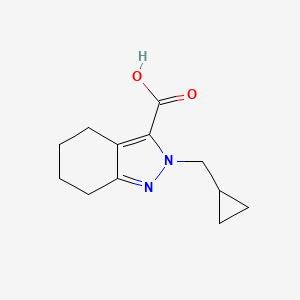

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Description

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydroindazole core substituted with a cyclopropylmethyl group at position 2 and a carboxylic acid moiety at position 3. This structure combines the rigidity of the cyclopropane ring with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for medicinal chemistry or agrochemical applications.

Properties

IUPAC Name |

2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-9-3-1-2-4-10(9)13-14(11)7-8-5-6-8/h8H,1-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKYGHWNAAQALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)C(=O)O)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors. These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

Indole derivatives, which share a similar structure with the compound , are known to affect various biological pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants.

Pharmacokinetics

The suzuki–miyaura (sm) coupling reaction, which could potentially be involved in the compound’s synthesis, is known for its exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes.

Biochemical Analysis

Biochemical Properties

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropyl-containing peptide-derived compounds, which are known for their wide bio-applications and specific chemical nature. The nature of these interactions often involves hydrogen bonds and π-stacking interactions, which contribute to the stability and functionality of the compound in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the active pocket of the human androgen receptor, highlighting its potential role in cellular signaling and gene regulation. This modulation can lead to changes in cellular behavior and metabolic activity, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and π-stacking interactions with essential amino acid residues inside the active pocket of target proteins is a key aspect of its molecular mechanism. This binding can alter the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways and gene expression. At higher doses, it can cause toxic or adverse effects. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable interactions with target enzymes is a key factor in its role in metabolic pathways. These interactions can lead to changes in the levels of specific metabolites, which are important for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of the compound is important for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Biological Activity

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole derivatives class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Research has indicated potential therapeutic applications ranging from anti-inflammatory effects to anticancer properties.

Chemical Structure and Properties

The compound's structure features a cyclopropylmethyl group attached to a tetrahydroindazole core with a carboxylic acid functional group. This unique configuration contributes to its biological activity by facilitating interactions with various molecular targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.30 g/mol |

| CAS Number | 2098022-02-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on various kinases involved in inflammatory processes and cancer progression. The compound may inhibit enzymes such as GSK-3β and IKK-β, leading to reduced inflammatory cytokine production and tumor cell proliferation .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell models exposed to inflammatory stimuli .

Antitumor Activity

The potential antitumor effects of this compound have been explored in various cancer cell lines. Studies demonstrated that the compound could induce apoptosis in cancer cells and inhibit their proliferation through mechanisms involving cell cycle arrest .

Case Studies and Research Findings

- GSK-3β Inhibition : A study highlighted the compound's role as a GSK-3β inhibitor with an IC50 value indicating potent activity (8 nM). This inhibition correlated with reduced nitric oxide production in microglial cells under inflammatory conditions .

- Neuroprotective Effects : The compound also showed neuroprotective properties in models of neurodegeneration by preventing tau hyperphosphorylation, which is critical in Alzheimer's disease pathology .

- Cell Viability Studies : In assays measuring cell viability against various cancer types, the compound demonstrated effective cytotoxicity at low micromolar concentrations while maintaining selectivity towards cancer cells over normal cells .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of tetrahydroindazole compounds exhibit potential antidepressant effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds similar to 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can enhance mood and alleviate symptoms of depression in animal models .

2. Neuroprotective Effects

Emerging studies suggest that tetrahydroindazole derivatives may possess neuroprotective properties. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. The specific action mechanisms include inhibition of neuroinflammatory pathways and enhancement of antioxidant defenses .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of tetrahydroindazoles indicate that they may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in tumor growth is currently being studied .

Agricultural Applications

1. Herbicidal Activity

The compound has been identified as having herbicidal properties, making it a candidate for developing new herbicides. Research has demonstrated that this compound can effectively inhibit the growth of certain weeds without adversely affecting crop plants. This selectivity is crucial for sustainable agricultural practices .

2. Formulation Development

The formulation of this compound into herbicidal compositions is an area of active research. Studies focus on optimizing the efficacy and safety profiles of these formulations to enhance their application in agricultural settings. The development process includes assessing the compound's solubility, stability under various environmental conditions, and interaction with other herbicides .

Case Studies

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a family of 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid derivatives with varying substituents at position 2. Key analogs include:

*Estimated based on structural similarity.

Key Observations :

- Electronic Effects : The cyclopropane ring’s strain may increase reactivity compared to linear alkyl chains (e.g., ethyl or methyl).

Physicochemical Properties

Preparation Methods

Indazole-3-carboxylic Acid Core Synthesis

- The initial step involves synthesizing indazole-3-carboxylic acid, which serves as the scaffold for further modification.

- This is typically achieved by heating a precursor mixture in an aqueous or mixed solvent system (water and alcohol such as methanol, ethanol, or 2-propanol) at 20-30 °C for about 1 hour.

- Subsequent steps involve extraction into an inert organic solvent like dichloromethane, heating to reflux, and acidification with a mixture of acetic acid and hydrochloric acid at approximately 90 °C for 1 hour to precipitate the acid in pure form.

Introduction of Cyclopropylmethyl Group

- The cyclopropylmethyl substituent is introduced via nucleophilic substitution or amidation reactions using appropriate cyclopropylmethyl reagents.

- A typical approach involves reacting the indazole-3-carboxylic acid intermediate with cyclopropylmethyl amine or a related derivative in the presence of coupling agents such as O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluorophosphate (HBTU) and a non-nucleophilic base like diisopropylethylamine in an inert solvent such as dimethylformamide (DMF).

- The reaction is stirred at room temperature for several hours and then heated mildly (around 40-45 °C) overnight to ensure completion.

- After reaction completion, the mixture is concentrated and the product is precipitated or extracted using dichloromethane to isolate the desired amide intermediate.

Tetrahydro Ring Formation

- The tetrahydro substitution on the indazole ring (positions 4,5,6,7) is often established through hydrogenation or reduction of aromatic precursors or via cyclization reactions involving cyclohexane-1,3-dione derivatives.

- Literature describes the use of cyclohexane-1,3-dione treated with N,N-dimethylformamide-dimethyl acetal to form a key intermediate, which upon reaction with hydrazine derivatives and catalytic acid under reflux conditions yields the tetrahydro-indazole ring system in good yield (around 80%).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Indazole-3-carboxylic acid formation | Heating aqueous/alcohol mixture | Water/MeOH or EtOH | 20-30 °C | ~1 hour | 76-95% | Acidification with AcOH/HCl at 90°C |

| Amide coupling with cyclopropylmethyl amine | HBTU, diisopropylethylamine, DMF | DMF | RT to 45 °C | Overnight + 10h | High | Non-nucleophilic base critical |

| Tetrahydro ring synthesis | Cyclohexane-1,3-dione + DMF-DMA + hydrazine hydrochloride | DMF, t-BuOH, catalytic PTSA | 120 °C (reflux) | Several hours | ~80% | Catalytic acid promotes cyclization |

Detailed Research Findings

- Solvent and Temperature Optimization: Use of mixed aqueous-organic solvents at moderate temperatures (25-30 °C) for initial steps enhances reaction rates and yields while minimizing side reactions.

- Base Selection: Non-nucleophilic bases such as diisopropylethylamine are preferred to avoid side reactions during amide bond formation.

- Purification: The product isolation often involves extraction with dichloromethane, precipitation by acidification, and drying under vacuum at elevated temperatures (~90 °C) to obtain pure crystalline forms.

- Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are employed to monitor reaction progress and confirm product identity, with typical mass-to-charge ratios (m/z) consistent with the expected molecular weights.

- Yield Considerations: Reported yields for key steps range from 76% to over 95%, indicating efficient synthetic routes with scalable potential.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome/Product | Yield Range |

|---|---|---|---|

| Indazole-3-carboxylic acid synthesis | Aqueous/alcohol medium, acidification with AcOH/HCl | Indazole-3-carboxylic acid (Form A/B) | 76-95% |

| Amide coupling with cyclopropylmethyl amine | HBTU, diisopropylethylamine, DMF, RT to 45 °C | Cyclopropylmethyl-substituted amide | High |

| Tetrahydro ring formation | Cyclohexane-1,3-dione, DMF-DMA, hydrazine, PTSA | 4,5,6,7-Tetrahydro-indazole ring | ~80% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For analogous indazole derivatives, refluxing in acetic acid with sodium acetate as a catalyst is common (e.g., 3-formyl-indole-2-carboxylic acid derivatives require 3–5 hours under reflux ). Key parameters include stoichiometric ratios (1.1 equiv of aldehyde precursor), solvent choice (polar aprotic solvents enhance cyclization), and temperature control to avoid side reactions like over-oxidation. Purification via recrystallization (DMF/acetic acid mixtures) is recommended to isolate crystalline products.

Q. How can structural characterization of this compound be optimized using spectroscopic and computational tools?

- Methodological Answer : Combine NMR (¹H/¹³C) for cyclopropylmethyl and indazole ring proton assignments, supplemented by IR to confirm carboxylic acid functionality. High-resolution mass spectrometry (HRMS) validates molecular weight. Computational methods, such as density functional theory (DFT), can predict vibrational spectra and verify stereoelectronic properties. For example, ICReDD’s quantum chemical reaction path searches help correlate experimental data with computational models .

Q. What computational strategies are effective in predicting the reactivity of the cyclopropylmethyl substituent in this compound?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian or ORCA software) to model ring-strain effects in the cyclopropyl group. Transition state analysis (TSA) with nudged elastic band (NEB) methods can predict regioselectivity in reactions. Molecular dynamics (MD) simulations further assess conformational stability under varying solvent conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during functionalization of the indazole core?

- Methodological Answer : Employ design of experiments (DoE) to screen variables like pH, temperature, and catalyst loading. For example, in analogous syntheses, sodium acetate (2.0 equiv) in acetic acid minimizes byproducts during cyclocondensation . Real-time monitoring via in-situ FTIR or HPLC can identify intermediates and adjust conditions dynamically.

Q. What advanced analytical techniques resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic forms. Pair with dynamic vapor sorption (DVS) to study hygroscopicity. For solubility discrepancies, phase diagrams constructed via shake-flask or chromatographic methods (e.g., HPLC with evaporative light scattering detection) quantify thermodynamic vs. kinetic solubility .

Q. How can the pharmacological activity of this compound be systematically evaluated, given its structural similarity to known bioactive indazoles?

- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition or GPCR binding) using structure-activity relationship (SAR) models. For example, hydrazone derivatives of tetrahydroindazoles show antinociceptive activity in murine models, suggesting neuropharmacological potential . Pair with ADMET prediction tools (e.g., SwissADME) to optimize bioavailability and metabolic stability.

Q. What strategies address discrepancies in biological activity data across different research groups?

- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate purity via orthogonal methods (HPLC, elemental analysis). Meta-analysis of published data can identify confounding variables (e.g., solvent residues). Collaborative reproducibility studies, as proposed in experimental methodology frameworks, enhance consensus .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) selectively retain high-molecular-weight byproducts. Continuous flow systems coupled with membrane separation reduce solvent waste and improve scalability, as demonstrated in CRDC subclass RDF2050104 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.